Technical Guide: 4-(3-Methoxybenzoyl)piperidine Hydrochloride
Technical Guide: 4-(3-Methoxybenzoyl)piperidine Hydrochloride
Executive Summary
4-(3-Methoxybenzoyl)piperidine hydrochloride (CAS: 213886-99-8 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) ligands.[1][2][3][4] As a derivative of the "4-aroylpiperidine" privileged scaffold, it serves as a critical pharmacophore in the development of serotonin (5-HT) and dopamine receptor antagonists.
This guide provides a rigorous technical analysis of the compound, focusing on its regioselective synthesis, physicochemical properties, and application in structure-activity relationship (SAR) studies. Unlike its para-substituted isomer, the meta-methoxy variant requires specific synthetic planning to ensure correct regiochemistry, which is detailed in Section 3.
Chemical Identity & Properties
Datasheet
| Parameter | Specification |
| Chemical Name | 4-(3-Methoxybenzoyl)piperidine hydrochloride |
| IUPAC Name | (3-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride |
| CAS Number | 213886-99-8 |
| Molecular Formula | C₁₃H₁₇NO₂[4][5] · HCl |
| Molecular Weight | 255.74 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM. |
| Melting Point | 218–222 °C (decomposition) |
| pKa (Calc) | ~9.8 (Piperidine nitrogen) |
Structural Analysis
The molecule consists of a piperidine ring linked at the C4 position to a 3-methoxybenzoyl group.[6]
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Piperidine Ring: Provides a basic center (secondary amine) protonated at physiological pH, crucial for ionic interactions with conserved aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).
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Carbonyl Linker: Acts as a hydrogen bond acceptor and introduces a specific vector orientation between the aliphatic ring and the aromatic ring.
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3-Methoxy Group: A lipophilic, electron-donating substituent. Its meta position is often exploited to probe specific hydrophobic pockets or to modulate metabolic stability compared to the more labile para-methoxy isomers.
High-Fidelity Synthesis Protocol
Synthetic Strategy: The Regiochemistry Challenge
Direct Friedel-Crafts acylation of anisole with isonipecotoyl chloride typically yields the para-isomer (4-methoxy) due to the strong ortho/para directing effect of the methoxy group. Therefore, to synthesize the 3-methoxy (meta) isomer, a nucleophilic addition to a carbonyl equivalent using a meta-substituted organometallic reagent is required.
Recommended Route: Grignard Addition to a Weinreb Amide. This route prevents over-addition (tertiary alcohol formation) and guarantees the correct meta regiochemistry.
Step-by-Step Methodology
Phase 1: Formation of the Weinreb Amide
Reagents: N-Boc-isonipecotic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.
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Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
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Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by DIPEA (2.5 eq) dropwise.
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Reaction: Allow warming to Room Temperature (RT) and stir for 12 hours.
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Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
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Checkpoint: Quantitative yield of the Weinreb amide intermediate is expected.
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Phase 2: Grignard Addition (The Key Step)
Reagents: 3-Methoxyphenylmagnesium bromide (1.0 M in THF), Anhydrous THF.
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Setup: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF under Argon. Cool to -78°C.
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Addition: Slowly add 3-Methoxyphenylmagnesium bromide (1.2 eq) via syringe pump to maintain internal temperature below -70°C.
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Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. The stable chelated intermediate prevents double addition.
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Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
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Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate N-Boc-4-(3-methoxybenzoyl)piperidine.
Phase 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane, Diethyl Ether.
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Deprotection: Dissolve the N-Boc intermediate in minimal Dioxane. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2–4 hours.
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Precipitation: The product often precipitates as the HCl salt. If not, add anhydrous Diethyl Ether to induce crystallization.
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Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.
Process Visualization (DOT Diagram)
Caption: Figure 1. Regioselective synthesis pathway utilizing Weinreb amide chemistry to ensure meta-substitution fidelity.
Medicinal Chemistry Applications
Pharmacophore Utility
The 4-benzoylpiperidine moiety is a "privileged structure," meaning it is capable of binding to multiple unrelated protein targets with high affinity.
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5-HT2A Antagonism: This scaffold is structurally analogous to the core of Ketanserin. The 3-methoxy group can mimic the quinazoline-2,4-dione polar/hydrophobic interactions seen in larger antagonists.
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Sigma Receptors: Piperidines with lipophilic benzyl/benzoyl substituents are classic Sigma-1 receptor ligands.
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Monoamine Transporters: Derivatives of this compound are explored as inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
SAR Implications: 3-OMe vs. 4-OMe
Researchers select the 3-methoxy (meta) isomer over the 4-methoxy (para) isomer for specific reasons:
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Metabolic Stability: Para-methoxy groups are highly susceptible to O-demethylation by CYP2D6. The meta-position is generally more resistant to this oxidative metabolism.
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Conformational Space: The meta-substituent projects into a different vector of the binding pocket, often used to probe the width of the hydrophobic accessory pocket in GPCRs.
Handling, Safety, and QC
Analytical Quality Control
To validate the identity of CAS 213886-99-8, the following criteria must be met:
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1H NMR (DMSO-d6): Diagnostic signals include the piperidine ring protons (multiplets at 1.8–3.5 ppm) and the aromatic protons. The meta-substitution pattern will show a distinct splitting pattern (singlet, doublet, triplet, doublet) in the aromatic region (6.8–7.6 ppm), clearly distinguishable from the symmetric AA'BB' system of the para-isomer.
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Mass Spectrometry: ESI+ [M+H] = 220.13 (free base).
Safety Protocols
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GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Handling: The hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.
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Inhalation Risk: As a fine crystalline powder, use a NIOSH-approved N95 respirator or handle within a fume hood to prevent inhalation of dust.
References
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Chemical Identity: Parchem Fine & Specialty Chemicals. 4-(3-Methoxybenzoyl)Piperidine Hydrochloride Datasheet. Link
- Synthetic Methodology (Weinreb Amide): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
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Scaffold Utility: Costantino, L., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Pharmaceuticals, 2021, 14(11), 1145. Link
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CAS Verification: SciSupplies. 4-(3-Methoxybenzoyl)piperidine HCl Product Page. Link
